molecular formula C7H7ClN2O4 B14334532 Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate CAS No. 106022-84-8

Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate

Cat. No.: B14334532
CAS No.: 106022-84-8
M. Wt: 218.59 g/mol
InChI Key: GHDRGZKDFBVXQK-UHFFFAOYSA-N
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Description

Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a chlorine atom attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl imidazole-4,5-dicarboxylate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces production costs.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form imidazole-4,5-dicarboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

  • Substitution reactions yield various substituted imidazole derivatives.
  • Reduction reactions produce dimethyl imidazole-4,5-dicarbinol.
  • Oxidation reactions result in imidazole-4,5-dicarboxylic acid.

Scientific Research Applications

Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate finds applications in multiple fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a building block for bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism varies depending on the specific application and target molecule.

Comparison with Similar Compounds

    Dimethyl imidazole-4,5-dicarboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Chloro-1H-imidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.

    1H-Imidazole-4,5-dicarboxylic acid: A simpler analog without the chlorine atom and ester groups, used in different synthetic applications.

Uniqueness: Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate is unique due to its combination of ester and chlorine functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

CAS No.

106022-84-8

Molecular Formula

C7H7ClN2O4

Molecular Weight

218.59 g/mol

IUPAC Name

dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate

InChI

InChI=1S/C7H7ClN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10)

InChI Key

GHDRGZKDFBVXQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N1)Cl)C(=O)OC

Origin of Product

United States

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